molecular formula C9H8ClN3 B13902370 4-Chloro-3-(1H-pyrazol-1-yl)aniline

4-Chloro-3-(1H-pyrazol-1-yl)aniline

Cat. No.: B13902370
M. Wt: 193.63 g/mol
InChI Key: XYCJFWLCVVULPX-UHFFFAOYSA-N
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Description

4-Chloro-3-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic compound that features a chloro-substituted aniline ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(1H-pyrazol-1-yl)aniline typically involves the reaction of 4-chloroaniline with pyrazole under specific conditions. One common method involves the use of a coupling reaction where 4-chloroaniline is reacted with pyrazole in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction parameters are critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized aniline derivatives.

Scientific Research Applications

4-Chloro-3-(1H-pyrazol-1-yl)aniline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(1H-pyrazol-1-yl)aniline
  • 4-(1H-Pyrazol-1-yl)aniline
  • 3,5-Dimethyl-1H-pyrazol-1-yl derivatives

Uniqueness

4-Chloro-3-(1H-pyrazol-1-yl)aniline is unique due to the presence of both a chloro-substituted aniline ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-3-pyrazol-1-ylaniline

InChI

InChI=1S/C9H8ClN3/c10-8-3-2-7(11)6-9(8)13-5-1-4-12-13/h1-6H,11H2

InChI Key

XYCJFWLCVVULPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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